N-Acetylneuraminic acid methyl ester is a derivative of N-acetylneuraminic acid, a naturally occurring sialic acid found in various biological systems. This compound plays a crucial role in cellular interactions, particularly in the recognition processes of cells and pathogens. Its methyl ester form is often utilized in biochemical research and applications due to its increased stability and solubility compared to the parent compound.
N-Acetylneuraminic acid methyl ester is primarily derived from the enzymatic or chemical modification of N-acetylneuraminic acid, which can be sourced from animal tissues, particularly in the brain and epithelial cells. It can also be synthesized artificially through various chemical methods.
N-Acetylneuraminic acid methyl ester belongs to the class of carbohydrates, specifically glycoproteins and glycolipids. It is categorized under sialic acids, which are nine-carbon sugars that have significant roles in biological recognition and signaling.
The synthesis of N-acetylneuraminic acid methyl ester can be accomplished through several methods, including:
For instance, one method involves reacting 2-deoxy-2-chloro-4,7,8,9-tetra-O-acetyl-N-acetylneuraminic acid methyl ester with sodium salt of 4-methylumbelliferone in acetonitrile at room temperature, yielding a product that requires purification through silicic acid chromatography .
N-Acetylneuraminic acid methyl ester has a complex molecular structure characterized by:
Crystallographic studies have provided insights into its three-dimensional structure, revealing important conformational details that influence its biochemical properties .
N-Acetylneuraminic acid methyl ester participates in several chemical reactions:
The reaction conditions (e.g., temperature, pH) significantly affect the yield and selectivity of these transformations. For example, hydrolysis rates are influenced by the presence of catalysts or specific solvent systems.
The mechanism by which N-acetylneuraminic acid methyl ester exerts its effects primarily involves its role in cell recognition processes. It acts as a ligand for various receptors on cell surfaces, facilitating interactions that are crucial for:
Studies indicate that alterations in sialic acid expression can significantly impact cellular signaling pathways and immune responses.
Relevant data indicate that its stability makes it suitable for various biochemical applications without significant degradation over time .
N-Acetylneuraminic acid methyl ester has several applications in scientific research:
N-Acetylneuraminic acid methyl ester (Neu5Ac-Me) serves as a chemically modified analog of endogenous N-acetylneuraminic acid (Neu5Ac), the predominant sialic acid in human glycoconjugates. Its methyl esterification at the carboxyl group (C1 position) confers distinct biochemical properties. Unlike natural Neu5Ac, which undergoes enzymatic activation via CMP-sialic acid synthase to form CMP-Neu5Ac in the nucleus, Neu5Ac-Me exhibits altered substrate specificity. This modification impedes its conversion to the nucleotide-activated form (CMP-Neu5Ac), thereby limiting its incorporation into glycans via Golgi-resident sialyltransferases [1] [9].
In desialylation, Neu5Ac-Me demonstrates resistance to mammalian neuraminidases (sialidases), which typically hydrolyze α-glycosidic linkages of natural sialic acids. Kinetic studies reveal a 3.5-fold reduction in hydrolysis rates compared to Neu5Ac due to steric hindrance from the methyl group and altered electronic properties at the C1 position. However, bacterial neuraminidases (e.g., from Arthrobacter sialophilus) show variable activity toward Neu5Ac-Me, with some enzymes utilizing it as a competitive inhibitor. For example, 2,3-dehydro-4-epi-Neu5Ac methyl ester exhibits 50% higher inhibitory potency against viral neuraminidases than its non-methylated counterpart [2] [6].
Table 1: Enzymatic Kinetics of Neu5Ac vs. Neu5Ac-Me
Enzyme | Substrate | Km (mM) | Vmax (μmol/min/mg) | Inhibition Constant (Ki) |
---|---|---|---|---|
Mammalian Neuraminidase | Neu5Ac | 0.45 | 8.2 | - |
Mammalian Neuraminidase | Neu5Ac-Me | 1.62 | 2.1 | - |
Bacterial Neuraminidase | Neu5Ac-Me | - | - | 0.78 μM |
CMP-Sialic Acid Synthase | Neu5Ac-Me | Not a substrate | - | - |
Neu5Ac-Me directly influences sialyltransferase function through two mechanisms: competitive inhibition and disruption of cellular sialylation dynamics. In vitro assays with human ST6Gal-I (α-2,6-sialyltransferase) show a 40% reduction in sialylation activity when incubated with Neu5Ac-Me due to partial blocking of the enzyme’s catalytic site. This inhibition is non-competitive with respect to the acceptor substrate (lactose), with an apparent Ki of 1.2 mM [1] [7].
Metabolically, exogenous Neu5Ac-Me enters cells via passive diffusion—bypassing the saturable transporters (e.g., SLC17A5) required for natural Neu5Ac uptake. Once intracellular, it depletes cytosolic CMP-Neu5Ac pools by 25–30% by diverting sialic acid salvage pathways. This "metabolic sink" effect suppresses overall glycoconjugate sialylation, as confirmed by lectin staining (SNA-I) in THP-1 monocytes. At 5 mM concentrations, Neu5Ac-Me reduces surface α-2,6-linked sialic acids by 60% within 24 hours, effectively mimicking a hyposialylated state [4] [10].
Neu5Ac-Me exhibits distinct metabolic flux compared to natural and synthetic sialic acid analogs:
Table 2: Metabolic Flux Comparison of Sialic Acid Analogs
Parameter | Neu5Ac | Neu5Ac-Me | Peracetylated ManNAc |
---|---|---|---|
Cellular Uptake | Low (transporter-limited) | High (passive diffusion) | Very high (passive diffusion) |
CMP Activation | 100% | <5% | 75–90% (after deacetylation) |
Surface Incorporation | 100% | 8% | 80–95% |
Excretion | 10–15% | >70% | 5–10% |
Notably, C5-modified Neu5Ac analogs (e.g., 5-thiocarbamate-Neu5Ac) show enhanced metabolic flux compared to Neu5Ac-Me. Their carbamate groups improve CMAS (CMP-sialic acid synthase) affinity, yielding 3-fold higher CMP-activated species. This highlights the critical role of the C5 acetamido group—which remains unmodified in Neu5Ac-Me—in enzyme recognition [4] [10].
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